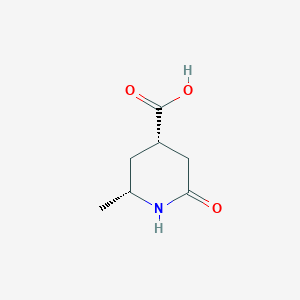

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid

説明

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid is a chiral compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is characterized by its six-membered ring structure containing one nitrogen atom and five carbon atoms, with a carboxylic acid and a ketone functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric hydrogenation of suitable precursors using chiral catalysts. Another method involves the stereoselective cyclization of appropriate starting materials under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to achieve high yields and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired enantiomer .

化学反応の分析

Types of Reactions

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

Oxidation: Conversion to dicarboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of esters or amides.

科学的研究の応用

Synthesis Applications

The synthesis of (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid serves as an important intermediate in the production of various pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions leading to biologically active molecules.

Synthetic Pathways

Several synthetic methods have been developed for this compound:

- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives. For example, L-aspartic acid can be selectively esterified and subsequently transformed through a series of reactions involving acylation and cyclization to yield the target compound .

-

Reactions Involved : Key reactions include:

- Esterification : To form esters that facilitate further transformations.

- Cyclization : Intramolecular reactions that create the piperidine ring structure.

- Reduction and Protection : Steps that involve protecting groups to stabilize reactive intermediates during synthesis.

Therapeutic Applications

The compound has shown potential in various therapeutic areas, particularly as an intermediate for drugs targeting neurological and cardiovascular conditions.

Neurological Applications

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Such compounds are being investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Cardiovascular Applications

The compound is also studied for its role in synthesizing anticoagulant agents. For instance, it is a precursor to argatroban, an important anticoagulant used in the treatment of thrombotic disorders. Argatroban's efficacy in preventing blood clots makes this compound vital in cardiovascular medicine .

Anticancer Research

A study investigated the effects of benzene-poly-carboxylic acid complexes, which include structural analogs of this compound, on human breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells by modulating pro-apoptotic gene expression . This highlights the potential for developing new cancer therapies based on this compound.

Drug Development

In drug development processes, this compound has been used as a building block for creating high-affinity ligands for peroxisome proliferator-activated receptors (PPARs). These ligands are being explored as alternatives to existing antidiabetic medications . This application underscores the versatility of the compound in addressing metabolic disorders.

作用機序

The mechanism of action of (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

類似化合物との比較

Similar Compounds

Piperidine: A simpler analog without the carboxylic acid and ketone groups.

Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.

Evodiamine: Another piperidine derivative with notable biological activities.

Uniqueness

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

生物活性

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique stereochemistry and functional groups suggest various interactions with biological targets, making it a subject of interest in drug development and medicinal chemistry.

The molecular formula of this compound is . Its structure includes a ketone and a carboxylic acid group, which are crucial for its reactivity and biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol |

| Functional Groups | Ketone, Carboxylic Acid |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the compound may act as an inhibitor or modulator of certain protein kinases involved in various signaling pathways. This interaction could lead to significant changes in cellular functions related to metabolism and neurotransmission.

Biological Activity

Research has shown that this compound exhibits notable pharmacological properties:

- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activity involved in metabolic pathways. It may influence neurotransmitter regulation and other biochemical processes.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, there is ongoing research into its potential neuroprotective effects against neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that the compound could inhibit specific kinases associated with proliferative disorders, suggesting therapeutic potential in treating cancers or other kinase-mediated diseases .

- Neuropharmacological Research : Research focusing on its neuroprotective capabilities indicated that the compound might mitigate oxidative stress in neuronal cells, providing a basis for further exploration in neurodegenerative disease therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the piperidine ring or functional groups can significantly alter its biological properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid | Enhanced lipophilicity due to branched alkyl chain | |

| Rac-(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid | Racemic mixture with varied pharmacological effects |

These comparisons highlight how modifications can enhance or diminish the desired biological activities.

特性

IUPAC Name |

(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWXSUOAGYLEQM-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。